ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Molecular Interactions
The exploration of ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in scientific research predominantly revolves around its synthesis and potential as an intermediate in the development of complex organic molecules. A notable study is the phosphine-catalyzed [4 + 2] annulation, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form highly functionalized tetrahydropyridines. These adducts, including variants like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, exhibit complete regioselectivity and excellent yields, highlighting a synthetic pathway that could potentially involve the target compound as an intermediate or derivative (Zhu, Lan, & Kwon, 2003).
Photophysical Properties
Research into the photophysical properties of related compounds provides insights into potential applications in materials science and optoelectronics. A study on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates revealed the impact of chemical structure on spectral-fluorescent properties. This research suggests avenues for the use of this compound in the development of fluorescent materials or in photophysical studies, given its structural similarities (Ershov et al., 2019).
Properties
IUPAC Name |
ethyl 3-cyano-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-20(25)23-11-10-15-16(12-21)19(27-17(15)13-23)22-18(24)9-8-14-6-4-3-5-7-14/h3-9H,2,10-11,13H2,1H3,(H,22,24)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZUIMSZBJEDI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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